Ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C24H18BrClO4 and a molecular weight of 485.766 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromo-5-[(4-chlorobenzoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
These compounds share structural similarities but may differ in their functional groups and biological activities
Properties
Molecular Formula |
C24H18BrClO4 |
---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
ethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H18BrClO4/c1-2-28-24(27)22-17-12-21(29-14-16-10-6-7-11-19(16)26)18(25)13-20(17)30-23(22)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3 |
InChI Key |
SFCZUUKGLRYDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3Cl)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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